

# Application Notes and Protocols for Studying Bladder Contractility with GR 64349

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## Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517

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## Introduction

**GR 64349** is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating the contractility of smooth muscle, including the detrusor muscle of the urinary bladder.[3][4] The NK2 receptor is the predominant tachykinin receptor type involved in the contractile response of the human detrusor muscle.[3][4][5] Understanding the interaction of compounds like **GR 64349** with the NK2 receptor is crucial for investigating the pathophysiology of bladder disorders, such as overactive bladder, and for the development of novel therapeutic agents.

These application notes provide detailed protocols for utilizing **GR 64349** in in vitro bladder contractility studies, along with relevant quantitative data and a summary of the underlying signaling pathways.

## Data Presentation

The following tables summarize the pharmacological data for **GR 64349** and other relevant tachykinin receptor ligands in bladder tissue.

Table 1: Potency of Tachykinin NK2 Receptor Agonists in Human Bladder Detrusor Muscle

Agonist	pD2 Value	EC50 (nM)	Reference
GR 64349	-	74	[1]
Neurokinin A (NKA)	8.2	-	[5]
[Lys5,MeLeu9,Nle10]- NKA(4-10)	8.1	-	[5]
Neuropeptide $\gamma$	8.0	-	[5]
[Lys5,Tyr(I2)7,MeLeu9 ,Nle10]-NKA(4-10)	7.1	-	[5]

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: Affinity of Tachykinin NK2 Receptor Antagonists in Human Bladder Detrusor Muscle

Antagonist	pA2 Value	Reference
SR 48968	9.1	[5]
GR 94800	8.6	[5]
MDL 29913	7.0	[5]

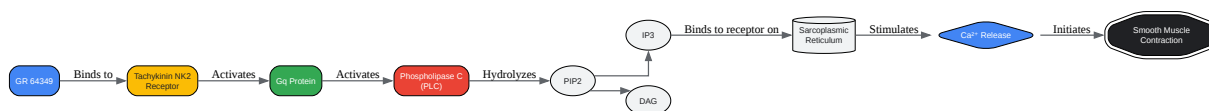
pA2 is the negative logarithm of the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

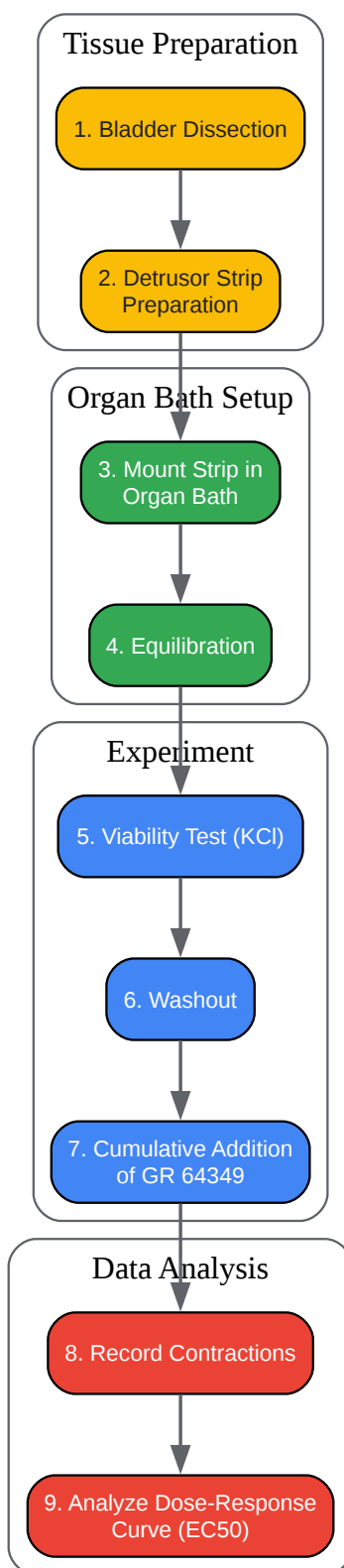
## Signaling Pathways and Experimental Workflow

### Tachykinin NK2 Receptor Signaling Pathway

Activation of the tachykinin NK2 receptor by an agonist such as **GR 64349** initiates a signaling cascade that leads to smooth muscle contraction. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq protein.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium

(Ca<sup>2+</sup>).<sup>[7]</sup> The resulting increase in cytosolic Ca<sup>2+</sup> concentration is a key event in the initiation of smooth muscle contraction.<sup>[7]</sup>





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